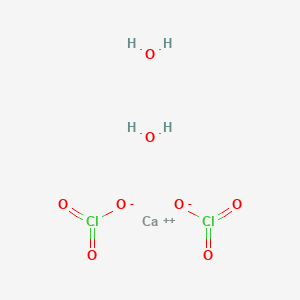
Calcium chlorate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium chlorate dihydrate, also known as this compound, is a useful research compound. Its molecular formula is CaCl2H4O8 and its molecular weight is 243.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Chlorates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Characteristics
Calcium chlorate dihydrate is a white crystalline solid that is highly soluble in water. Its solubility characteristics make it useful in various industrial processes. The compound can be obtained through the reaction of chlorine gas with calcium hydroxide, leading to the formation of calcium chlorate in an aqueous solution that can be crystallized as a dihydrate .
Physical Properties
- Molecular Weight : 206.98 g/mol
- Appearance : White crystalline solid
- Solubility : Highly soluble in water
Agricultural Uses
This compound has been employed as a herbicide. It acts by inhibiting the growth of unwanted vegetation, making it valuable in agricultural practices where weed control is necessary. Its effectiveness as an herbicide is attributed to its ability to release chlorine dioxide when decomposed, which is toxic to many plant species .
Oxidizing Agent in Pyrotechnics
The compound serves as an oxidizer in pyrotechnic formulations. Its ability to release oxygen upon decomposition makes it suitable for use in fireworks and other pyrotechnic devices . The controlled release of oxygen enhances combustion efficiency and contributes to the vibrant colors produced in fireworks.
Water Treatment
This compound is utilized in water treatment processes, particularly for disinfection purposes. It can act as a source of chlorine dioxide, which is effective against bacteria and other pathogens in water systems . This application is crucial for ensuring safe drinking water and maintaining public health standards.
Chemical Synthesis
In chemical synthesis, this compound serves as a precursor for producing other chlorate compounds. Its role as an intermediate allows for the synthesis of various chemicals used in different industrial applications .
Research Applications
Research studies have explored the solubility and crystallization behaviors of this compound in various solvent systems. These studies are essential for optimizing its use in industrial applications and improving purification methods .
Table 1: Solubility Data of this compound
| Temperature (°C) | Solubility (g/L) |
|---|---|
| 0 | 80 |
| 25 | 200 |
| 50 | 300 |
| 75 | 400 |
Table 2: Comparison of Herbicidal Efficacy
| Herbicide | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|
| Calcium Chlorate | 5 | 85 |
| Glyphosate | 3 | 90 |
| Paraquat | 2 | 80 |
Case Study 1: Herbicidal Effectiveness
A study conducted on the efficacy of this compound as a herbicide demonstrated that at an application rate of 5 kg ha, it effectively controlled weed populations by 85%. This study highlights its potential as an alternative to more commonly used herbicides like glyphosate, which has raised environmental concerns due to its impact on non-target species.
Case Study 2: Water Disinfection
In a municipal water treatment facility, this compound was tested as a disinfectant. The results indicated a significant reduction in bacterial counts when treated with chlorine dioxide generated from the compound, showcasing its effectiveness in ensuring safe drinking water standards.
Propiedades
Número CAS |
10035-05-9 |
|---|---|
Fórmula molecular |
CaCl2H4O8 |
Peso molecular |
243.01 g/mol |
Nombre IUPAC |
calcium;dichlorate;dihydrate |
InChI |
InChI=1S/Ca.2ClHO3.2H2O/c;2*2-1(3)4;;/h;2*(H,2,3,4);2*1H2/q+2;;;;/p-2 |
Clave InChI |
OSILKTNFXJYZTB-UHFFFAOYSA-L |
SMILES |
O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ca+2] |
SMILES canónico |
O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ca+2] |
Key on ui other cas no. |
10035-05-9 |
Números CAS relacionados |
10137-74-3 (Parent) |
Sinónimos |
Ca(ClO3)2.2H2O calcium chlorate calcium chlorate dihydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















